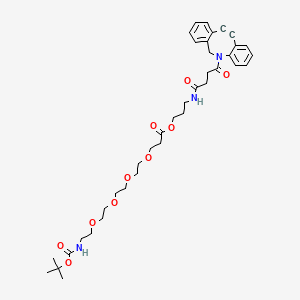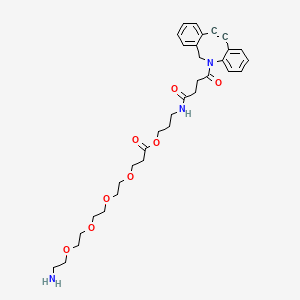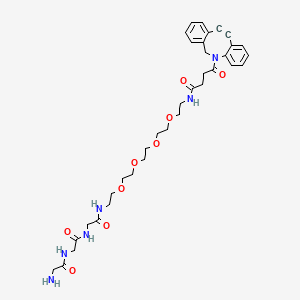
DBCO-C3-PEG4-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-C3-PEG4-NH-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DBCO-C3-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and a Boc-protected amine group. The synthesis typically involves:
Activation of DBCO: DBCO is activated to react with the PEG linker.
Conjugation with PEG: The activated DBCO is then conjugated with a PEG linker under controlled conditions.
Boc Protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques to ensure high purity.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-C3-PEG4-NH-Boc primarily undergoes:
Click Chemistry Reactions: The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.
Boc Deprotection: Carried out using acidic reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products
SPAAC Reaction: Forms a stable triazole linkage between this compound and the azide-containing molecule.
Boc Deprotection: Yields the free amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
DBCO-C3-PEG4-NH-Boc is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Used in the development of advanced materials and drug delivery systems.
Wirkmechanismus
DBCO-C3-PEG4-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process selectively removes the target protein from the cell, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG linker.
DBCO-PEG1-NH-Boc: Contains a shorter PEG linker and is used for similar applications.
Uniqueness
DBCO-C3-PEG4-NH-Boc is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective in forming stable PROTACs and facilitating efficient protein degradation .
Eigenschaften
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O10/c1-38(2,3)51-37(45)40-19-22-47-24-26-49-28-27-48-25-23-46-21-17-36(44)50-20-8-18-39-34(42)15-16-35(43)41-29-32-11-5-4-9-30(32)13-14-31-10-6-7-12-33(31)41/h4-7,9-12H,8,15-29H2,1-3H3,(H,39,42)(H,40,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONQRPDXRZGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)






